N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate involves several key steps starting from precursor molecules. Typically, it is synthesized in two steps from 4-methyl-3-iodobenzoic acid. The process includes the preparation of tin-containing intermediates, which are essential for the subsequent radioiodination reactions. This synthesis route ensures the production of the compound with high purity and yield, which is crucial for its application in sensitive biomedical applications (Garg, P., Garg, S., & Zalutsky, M., 1993).
Molecular Structure Analysis
The molecular structure of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is characterized by the presence of a succinimidyl group and a tri-n-butylstannyl moiety attached to a benzoate core. This structure is pivotal for its reactivity and utility in conjugation reactions, especially in the context of attaching radioactive iodine to target molecules. The compound's structure has been confirmed through various spectroscopic methods, including ^1H NMR, MS, and IR, ensuring the correct identity and purity necessary for biomedical applications (Duan-zhi, Y., 2005).
Chemical Reactions and Properties
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is primarily used in radiohalogenation reactions, particularly for the labeling of monoclonal antibodies with radioactive iodine. This compound, due to its tin-containing group, facilitates the efficient incorporation of iodine isotopes into target molecules. The reaction conditions, such as the choice of oxidant and temperature, are optimized to achieve high labeling efficiency and radiochemical purity. These chemical properties make it an invaluable reagent in the preparation of radio-labeled compounds for diagnostic and therapeutic purposes (Zalutsky, M. & Narula, A., 1988).
Scientific Research Applications
Antibody Labeling : It is used for antibody labeling to achieve optimal antibody coupling and specific binding (Garg, Archer, Bigner, & Zalutsky, 1989).
Radioiodination of Proteins : The compound is extensively employed for radioiodination of proteins, offering advantages such as high radiochemical yield and stability (Khalaj, Beiki, Rafiee, & Najafi, 2001).
Indirect Radioiodination : It is utilized in the indirect radioiodination of proteins and peptides, providing more stable results in vivo compared to direct methods (Vaidyanathan & Zalutsky, 2006).
Radiochemical Purity in Labeling : The compound is valuable for indirect labeling of radiopharmaceuticals due to its high radiochemical purity and efficiency (Duan-zhi, 2005).
Tumor Imaging and Therapy : It has shown promising results in tumor imaging and therapy, particularly in breast cancer xenografts, by improving uptake in tumors and exhibiting growth inhibition (Smellie et al., 1995).
Radio-Iodination of Internalizing Proteins : The compound is also useful in the radio-iodination of proteins and peptides that undergo internalization after receptor or antigen binding, thereby enhancing their efficacy (Vaidyanathan & Zalutsky, 2007).
Protein Labeling : It has been used to label sensitive proteins like erythropoietin in high yield without aggregation, which is crucial for maintaining protein functionality (Lang & Eckelman, 1997).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-tributylstannylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h2-5H,6-7H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYKOFHWTNBVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148234 | |
Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |
CAS RN |
107759-58-0 | |
Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107759580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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